molecular formula C21H19N3S3 B2515110 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine CAS No. 946360-68-5

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine

Cat. No.: B2515110
CAS No.: 946360-68-5
M. Wt: 409.58
InChI Key: IOFZTIUJYBNGDR-UHFFFAOYSA-N
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Description

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups

Scientific Research Applications

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit certain enzymes, such as kinases and proteases, which are crucial for cell signaling and metabolic pathways . The compound’s interaction with these enzymes can lead to the modulation of their activity, thereby influencing various biochemical processes.

Cellular Effects

The effects of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole on cells are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, the compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole have been studied over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to the compound can result in sustained modulation of cellular processes, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . The effects on metabolic flux and metabolite levels are important considerations for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 5-(6-((2,5-Dimethylbenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its biological effects . The localization can impact the compound’s activity and function, making it an important factor in its overall biochemical profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the thiazole and thiophene moieties through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenated solvents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

    Thiazole derivatives: Compounds with a thiazole ring, often used in medicinal chemistry for their pharmacological properties.

    Pyridazine derivatives: Compounds featuring a pyridazine ring, explored for their potential as therapeutic agents.

Uniqueness

What sets 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S3/c1-13-6-7-14(2)16(11-13)12-26-19-9-8-17(23-24-19)20-15(3)22-21(27-20)18-5-4-10-25-18/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFZTIUJYBNGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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